molecular formula C6H5ClN4 B13088935 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13088935
M. Wt: 168.58 g/mol
InChI Key: IGIZLRCKBWULPC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate triazole and pyrazine precursors. One common method involves the chloromethylation of [1,2,4]triazolo[1,5-a]pyrazine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated that compounds related to 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine exhibit significant anticancer activities. For instance, derivatives have shown potent inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) with IC50 values in the low micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Anti-inflammatory and Antioxidant Activities

Research indicates that triazolo-pyrazine derivatives can also possess anti-inflammatory and antioxidant properties. Certain compounds have been shown to reduce inflammation in animal models and exhibit radical scavenging activity. These effects are attributed to their ability to modulate oxidative stress pathways and inflammatory mediators .

c-Met and VEGFR-2 Inhibitors

The compound has been investigated for its potential as a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in cancer therapy. Studies have identified specific derivatives that demonstrate low nanomolar inhibition against these kinases, indicating their potential as effective anticancer agents .

Potential for Neurological Disorders

Beyond oncology, there is emerging interest in the application of triazolo-pyrazines for treating neurological disorders. Some derivatives have shown promise in modulating pathways associated with Huntington’s disease and other neurodegenerative conditions. This is supported by structure-activity relationship studies that highlight the importance of substituent variations on biological activity .

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of [1,2,4]triazolo-pyrazine derivatives for their anticancer properties against multiple cell lines. The most promising compound exhibited an IC50 value of 0.98 µM against A549 cells and was found to induce apoptosis through mitochondrial pathways. This research underscores the therapeutic potential of these compounds in developing new cancer treatments .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on anti-inflammatory activity, specific triazolo-pyrazine derivatives were tested in carrageenan-induced inflammation models in rats. The results demonstrated significant reductions in inflammation markers, highlighting their potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine largely depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chloromethyl group allows for further functionalization, making it a versatile scaffold in drug design .

Biological Activity

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a larger class of triazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN5C_6H_6ClN_5, and it contains six carbon atoms, four nitrogen atoms, five hydrogen atoms, and one chlorine atom. The compound's structure allows for various interactions with biological targets due to the presence of the triazole ring and the chloromethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively. A notable study demonstrated that certain triazolo derivatives exhibited stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism involved apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .

CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-7< 10Apoptosis via caspase activation
3bMDA-MB-231< 10Inhibition of NF-κB; promotes p53

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. For example, derivatives have shown significant activity against various pathogenic bacteria. Compounds derived from triazoles were tested against bacterial strains and demonstrated promising results comparable to standard antibiotics .

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid under controlled conditions.

Case Studies

Several case studies have documented the biological activities of triazole derivatives:

  • Anticancer Evaluation : A series of synthesized triazolo compounds were evaluated for their antiproliferative effects on various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range against multiple cancer types .
  • Mechanistic Studies : Investigations into the mechanisms revealed that some derivatives could induce autophagy alongside apoptosis in cancer cells, suggesting a dual action that could be exploited for therapeutic purposes .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5ClN4/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3H2

InChI Key

IGIZLRCKBWULPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CCl)C=N1

Origin of Product

United States

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